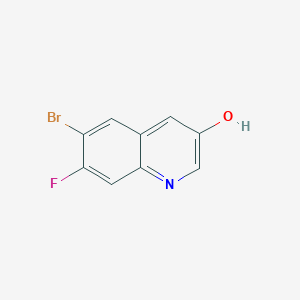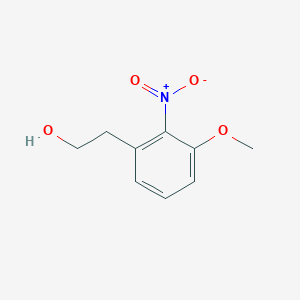
3-Methoxy-2-nitrobenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-nitrobenzeneethanol is an organic compound with the molecular formula C8H9NO4 It is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and an ethanol group (-CH2CH2OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrobenzeneethanol typically involves the nitration of 3-methoxybenzene followed by the reduction of the nitro group and subsequent ethanol addition. One common method includes:
Nitration: 3-Methoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho or meta position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Ethanol Addition: The amino group is converted to an ethanol group through a series of reactions involving diazotization and subsequent substitution with ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-nitrobenzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-Methoxy-2-nitrobenzoic acid.
Reduction: 3-Methoxy-2-aminobenzeneethanol.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methoxy-2-nitrobenzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-nitrobenzeneethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy group can influence the compound’s solubility and reactivity, while the ethanol group can facilitate its interaction with biological membranes.
Comparison with Similar Compounds
3-Methoxy-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
3-Methoxy-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.
2-Methoxy-3-nitrobenzene: Similar structure but without the ethanol group.
Uniqueness: 3-Methoxy-2-nitrobenzeneethanol is unique due to the presence of the ethanol group, which imparts different chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77759-09-2 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(3-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-14-8-4-2-3-7(5-6-11)9(8)10(12)13/h2-4,11H,5-6H2,1H3 |
InChI Key |
PECHLROPLSUPDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



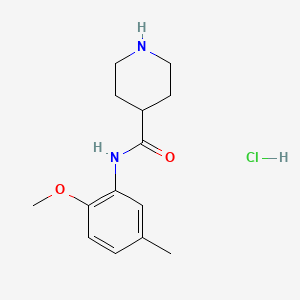
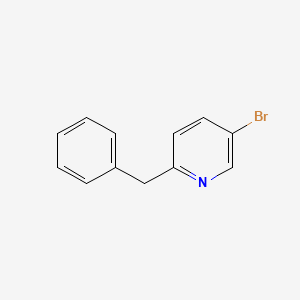
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)

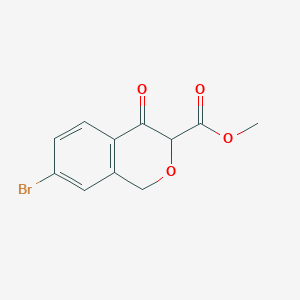
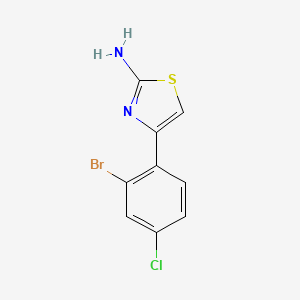
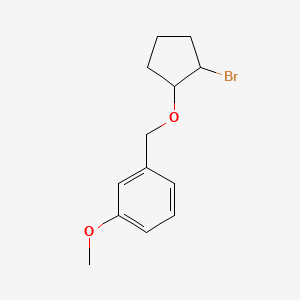
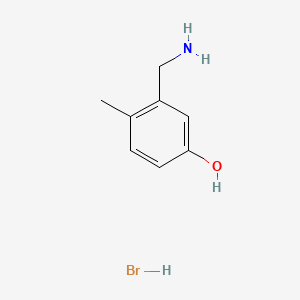
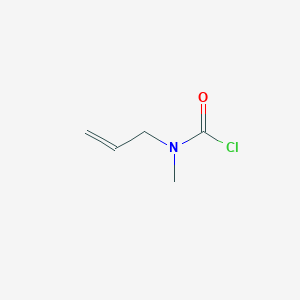

![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)

